N-benzyl-2-chloro-N-(2-phenylethyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of acetamide, featuring a benzyl group, a phenethyl group, and a chlorine atom attached to the nitrogen and carbon atoms
Mechanism of Action
Mode of Action
It is suggested that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides . .
Biochemical Pathways
The compound’s potential to be biotransformed into tertiary amine oxides suggests it may influence pathways involving these metabolites . The downstream effects of these interactions remain to be discovered.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of N-benzyl-2-chloroacetamide. This intermediate is then reacted with phenethylamine under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-2-chloro-N-phenethylamine.
Substitution: N-benzyl-2-hydroxy-N-phenethylacetamide or N-benzyl-2-amino-N-phenethylacetamide.
Scientific Research Applications
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-chloro-N-phenylacetamide: Similar structure but lacks the phenethyl group.
N-benzyl-2-chloro-N-phenylpropanamide: Contains an additional carbon in the acyl chain.
N-benzyl-3-phenylacrylamide: Features a different functional group (acrylamide) instead of acetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPEQHWBXABLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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